6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol
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Overview
Description
6,6-Dimethyl-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C10H18O3 It is characterized by a spirocyclic structure containing a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic ketal intermediate. This intermediate is then subjected to reduction reactions to yield the desired alcohol. The reaction conditions often include:
Catalysts: Acid catalysts such as p-toluenesulfonic acid.
Solvents: Common solvents like dichloromethane or toluene.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves:
Large-scale reactors: Continuous flow reactors for efficient mixing and reaction control.
Purification: Techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketal group can be reduced to form diols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution conditions: Acidic or basic conditions depending on the desired substitution product.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Diols.
Substitution products: Ethers or esters.
Scientific Research Applications
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Similar structure but lacks the dimethyl groups.
8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol: Contains an additional hydroxymethyl group.
Uniqueness
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its dimethyl substitution, which imparts distinct steric and electronic properties. These modifications can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
IUPAC Name |
6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)7-8(11)3-4-10(9)12-5-6-13-10/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKBKFBUENELFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC12OCCO2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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